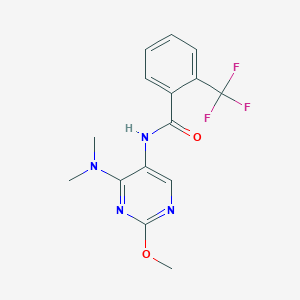
Dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate) (DMBPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a multifunctional monomer that can be used as a reagent, catalyst, or precursor in various synthetic reactions. DMBPA has also been used as a plasticizer in the production of polymers, and as a stabilizer for a variety of chemicals. Its unique properties make it a versatile compound for a variety of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has demonstrated innovative synthesis methods for highly functionalized derivatives related to dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate), focusing on creating compounds with potential applications in materials science and organic synthesis. For example, the efficient synthesis of highly functionalised 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives showcases the versatility of related chemical frameworks in creating new organic molecules (Souldozi, Dadrass, & Ranjdost, 2010).
Material Science and Organic Frameworks
- The construction of copper metal–organic systems demonstrates the potential of flexible dicarboxylate ligands, akin to the structural framework of dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate), for assembling complex metal–organic frameworks. This research highlights the adaptability of substituent positions on new flexible carboxylate ligands to influence the formation of discrete molecular structures and coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Dai et al., 2009).
Green Chemistry and Sustainable Synthesis
- A green synthetic approach to 5,5′‐[oxybis(methylene)]bis‐2‐furfural from 5‐hydroxymethyl‐2‐furfural, using dimethyl carbonate as a green solvent, showcases the environmental benefits of utilizing related compounds in synthesizing bio-based platform chemicals. This process not only exemplifies the application of dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate)-related compounds in sustainable chemistry but also their potential role in developing bioplastics and other renewable materials (Annatelli et al., 2022).
Thermodynamic Studies and Complexation
- The complexation of functionalized ligands similar in structure to dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate) with Nd(3+) ions has been thoroughly investigated. This research provides insight into how such compounds can act as tridentate ligands, forming thermodynamically strong complexes with metal ions. These findings have implications for the development of new materials and catalysts (Dau et al., 2016).
Propiedades
IUPAC Name |
methyl (E)-2-[[(E)-2-methoxycarbonyl-3-phenylprop-2-enoxy]methyl]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-25-21(23)19(13-17-9-5-3-6-10-17)15-27-16-20(22(24)26-2)14-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3/b19-13+,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCYKXICNGFAM-IWGRKNQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)COCC(=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/COC/C(=C\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)
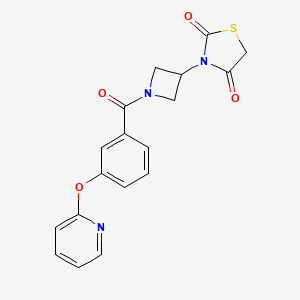
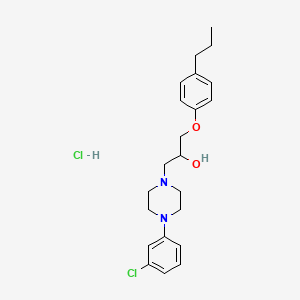
![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)
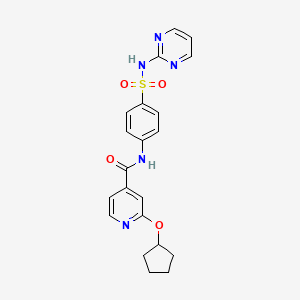
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
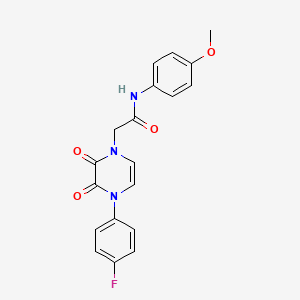
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)
